molecular formula C15H22ClNO2 B14708327 6,7-Dimethyl-alpha-(isopropylaminomethyl)-2-benzofuranmethanol CAS No. 14047-00-8

6,7-Dimethyl-alpha-(isopropylaminomethyl)-2-benzofuranmethanol

Cat. No.: B14708327
CAS No.: 14047-00-8
M. Wt: 283.79 g/mol
InChI Key: FRROHJREDWNRNQ-UHFFFAOYSA-N
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Description

6,7-Dimethyl-alpha-(isopropylaminomethyl)-2-benzofuranmethanol is a synthetic organic compound that belongs to the class of benzofurans

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethyl-alpha-(isopropylaminomethyl)-2-benzofuranmethanol typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenols and aldehydes.

    Introduction of the Isopropylaminomethyl Group: This step may involve reductive amination using isopropylamine and a suitable reducing agent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethyl-alpha-(isopropylaminomethyl)-2-benzofuranmethanol can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical agent due to its structural similarity to other bioactive benzofurans.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,7-Dimethyl-alpha-(isopropylaminomethyl)-2-benzofuranmethanol would depend on its specific biological target. Generally, benzofurans can interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethyl-2-benzofuranmethanol: Lacks the isopropylaminomethyl group.

    Alpha-(isopropylaminomethyl)-2-benzofuranmethanol: Lacks the methyl groups at the 6 and 7 positions.

Uniqueness

6,7-Dimethyl-alpha-(isopropylaminomethyl)-2-benzofuranmethanol is unique due to the presence of both the isopropylaminomethyl group and the methyl groups at the 6 and 7 positions, which may confer distinct chemical and biological properties.

Properties

CAS No.

14047-00-8

Molecular Formula

C15H22ClNO2

Molecular Weight

283.79 g/mol

IUPAC Name

1-(6,7-dimethyl-1-benzofuran-2-yl)-2-(propan-2-ylamino)ethanol;hydrochloride

InChI

InChI=1S/C15H21NO2.ClH/c1-9(2)16-8-13(17)14-7-12-6-5-10(3)11(4)15(12)18-14;/h5-7,9,13,16-17H,8H2,1-4H3;1H

InChI Key

FRROHJREDWNRNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C=C(O2)C(CNC(C)C)O)C.Cl

Origin of Product

United States

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